molecular formula C28H37NO5 B13435612 (2S,4S)-Sacubitril-O-isobutane

(2S,4S)-Sacubitril-O-isobutane

Cat. No.: B13435612
M. Wt: 467.6 g/mol
InChI Key: PCZHPQHEVJANOP-RDPSFJRHSA-N
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Description

(2S,4S)-Sacubitril-O-isobutane is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of sacubitril, which is known for its role in the treatment of heart failure. The compound’s unique stereochemistry, denoted by the (2S,4S) configuration, plays a crucial role in its biological activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Sacubitril-O-isobutane typically involves several steps, starting from readily available precursors. The process often includes chiral resolution techniques to ensure the correct stereochemistry. Common synthetic routes may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired (2S,4S) configuration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2S,4S)-Sacubitril-O-isobutane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Its derivatives are investigated for potential therapeutic uses, particularly in cardiovascular diseases.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4S)-Sacubitril-O-isobutane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-Sacubitril-O-isobutane: This enantiomer has a different stereochemistry and may exhibit distinct biological activities.

    Sacubitril: The parent compound, which lacks the isobutane group, is widely used in combination with valsartan for heart failure treatment.

    Other Sacubitril Derivatives: Various derivatives with different substituents are studied for their unique properties.

Uniqueness

(2S,4S)-Sacubitril-O-isobutane stands out due to its specific stereochemistry, which imparts unique biological activities. Its ability to interact selectively with molecular targets makes it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C28H37NO5

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1

InChI Key

PCZHPQHEVJANOP-RDPSFJRHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Origin of Product

United States

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